molecular formula C15H19N3OS B1331842 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-43-9

4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1331842
CAS No.: 667414-43-9
M. Wt: 289.4 g/mol
InChI Key: FPVRINFDGDVFAQ-UHFFFAOYSA-N
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Description

4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C15H19N3OS. It is a solid with a white to off-white color and is not volatile at room temperature

Preparation Methods

The synthesis of 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 4-isopropylphenol with allyl bromide to form 4-allyl-4-isopropylphenol. This intermediate is then reacted with 1,2,4-triazole-3-thiol in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.

    4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: The presence of an ethyl group instead of an isopropyl group can lead to differences in physical properties and chemical behavior.

    4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: The bulkier tert-butyl group can influence the compound’s steric interactions and overall stability.

Properties

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)10-19-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRINFDGDVFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358836
Record name 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-43-9
Record name 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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